Gancaonin V
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134958-57-9 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
8-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol |
InChI |
InChI=1S/C19H20O4/c1-10(2)3-5-12-13-6-4-11-7-16(21)17(22)8-14(11)19(13)18(23)9-15(12)20/h3,7-9,20-23H,4-6H2,1-2H3 |
InChI Key |
UEXOPXIMQJMWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2CCC3=CC(=C(C=C3C2=C(C=C1O)O)O)O)C |
melting_point |
170 - 173 °C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution of Gancaonin V
This compound is a phytochemical primarily found in the roots and rhizomes of various species of the Glycyrrhiza genus, commonly known as licorice. Notably, Glycyrrhiza uralensis is a significant botanical source of this compound. The Glycyrrhiza genus belongs to the Leguminosae (Fabaceae) family, which is renowned for its rich production of isoflavonoids. wur.nl The distribution of these plants is widespread across Asia and parts of Europe. While this compound has been tentatively identified in complex traditional Chinese medicine formulations, its definitive natural source is attributed to licorice root, where it co-occurs with other structurally related prenylated flavonoids. researchgate.net
Advanced Extraction Techniques for this compound
The extraction of this compound from its botanical matrix involves a multi-step process designed to efficiently liberate the compound from the plant material.
Initial extraction is typically performed using organic solvents. Dried and powdered licorice root is subjected to extraction with solvents such as ethanol (B145695) or methanol, often in aqueous solutions. nih.gov Techniques like maceration, percolation, or ultrasound-assisted extraction (UAE) are employed to enhance the extraction efficiency by improving solvent penetration into the plant cells.
Following the initial extraction, a crude extract is obtained, which is then subjected to further fractionation. This is commonly achieved through liquid-liquid partitioning, where the crude extract is sequentially partitioned between immiscible solvents of varying polarities. For instance, an aqueous suspension of the extract might be partitioned against ethyl acetate (B1210297) to concentrate the flavonoids, including this compound, in the organic phase. nih.gov
Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from a complex mixture. nih.govnih.gov This methodology involves a stepwise separation of the crude extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then selected for further separation, ultimately leading to the isolation of the pure, active compound. While specific bioassay-guided isolation of this compound is not extensively documented, this approach is commonly applied to the isolation of other bioactive prenylated isoflavonoids from Glycyrrhiza species. nih.govnih.gov For example, in the search for α-glucosidase inhibitors from Glycyrrhiza uralensis, bioassay-guided fractionation of an ethyl acetate extract led to the successful isolation of the active compound glycyrrhisoflavone. nih.gov This same principle can be applied to target and isolate this compound based on a desired biological activity.
Chromatography is an indispensable tool for the purification of this compound from the enriched fractions obtained after extraction and partitioning.
Column chromatography is a fundamental technique for the preparative separation of this compound. The enriched flavonoid fraction is typically subjected to column chromatography using a solid stationary phase, such as silica (B1680970) gel or a macroporous resin like Diaion HP-20. nih.govresearchgate.net A gradient elution is performed with a mobile phase consisting of a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, with increasing polarity. This differential partitioning of the components in the mixture allows for their separation. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both the analysis and purification of this compound. nih.gov Preparative HPLC is often the final step in the purification process to obtain the compound at a high degree of purity.
For the analysis and purification of this compound and related flavonoids from Glycyrrhiza species, reversed-phase HPLC is commonly employed. nih.govnih.gov This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Table 1: Exemplary HPLC Parameters for Flavonoid Analysis in Glycyrrhiza uralensis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with a small percentage of acid like formic or phosphoric acid to improve peak shape) |
| Detection | UV detector, typically in the range of 254-280 nm |
| Flow Rate | Typically 0.5-1.5 mL/min |
Biosynthesis and Chemical Synthesis of Gancaonin V and Its Analogs
Elucidation of Biosynthetic Pathways
The biosynthesis of flavonoids like Gancaonin V is a multi-step process that begins with common precursors from primary metabolism. The intricate network of enzymes and the contribution of symbiotic organisms like endophytic fungi play a significant role in the production of the final flavonoid structure.
The journey to synthesizing the flavonoid core structure begins with the amino acid phenylalanine, which is produced via the shikimate pathway. nih.gov Phenylalanine enters the phenylpropanoid pathway, where a series of enzymatic reactions convert it into 4-coumaroyl-CoA. mdpi.com This molecule, along with three molecules of malonyl-CoA from the acetate-malonate pathway, serves as the primary precursor for flavonoid biosynthesis. mdpi.comnih.gov
The first committed step is catalyzed by chalcone (B49325) synthase (CHS), which condenses 4-coumaroyl-CoA and malonyl-CoA to form a chalcone intermediate, such as naringenin (B18129) chalcone. nih.gov This chalcone is then cyclized into a flavanone, like naringenin, by the enzyme chalcone isomerase (CHI). nih.govnih.gov Naringenin is a key branch-point intermediate from which various classes of flavonoids are derived through the action of different enzymes. biorxiv.org
For instance, flavones are produced from flavanones by flavone (B191248) synthase (FNS), which introduces a double bond in the C-ring. nih.gov Flavanone 3-hydroxylase (F3H) converts flavanones into dihydroflavonols, which are precursors for flavonols (via flavonol synthase, FLS) and anthocyanins. nih.govbiorxiv.org The structural diversity of flavonoids is further expanded by modification reactions such as hydroxylation, methylation, glycosylation, and prenylation, each catalyzed by specific enzymes. taylorandfrancis.comnih.gov
Table 1: Key Enzymes in the General Flavonoid Biosynthetic Pathway
| Enzyme Abbreviation | Enzyme Name | Function | Reference(s) |
| PAL | Phenylalanine Ammonia-Lyase | Converts phenylalanine to trans-cinnamic acid. | nih.gov |
| C4H | Cinnamate 4-Hydroxylase | Hydroxylates trans-cinnamic acid to p-coumaric acid. | nih.gov |
| 4CL | 4-Coumarate:CoA Ligase | Activates p-coumaric acid to p-coumaroyl-CoA. | nih.gov |
| CHS | Chalcone Synthase | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. | taylorandfrancis.comresearchgate.net |
| CHI | Chalcone Isomerase | Catalyzes the stereospecific cyclization of chalcone to flavanone. | researchgate.net |
| F3H | Flavanone 3-Hydroxylase | Hydroxylates flavanones to produce dihydroflavonols. | nih.govresearchgate.net |
| FNS | Flavone Synthase | Converts flavanones to flavones. | nih.govresearchgate.net |
| FLS | Flavonol Synthase | Oxidizes dihydroflavonols to produce flavonols. | researchgate.net |
Endophytic fungi, microorganisms that reside within plant tissues without causing disease, have been identified as producers of flavonoids. nih.gov This discovery presents an alternative and promising source for these valuable compounds, potentially enabling large-scale production through fermentation, which is often faster and more controllable than plant cultivation. frontiersin.org
Researchers have isolated numerous flavonoid-producing endophytic fungi from various medicinal plants. For example, endophytic fungi isolated from the leaves of Ginkgo biloba were identified as belonging to the genera Penicillium and Mucor. nih.gov Similarly, 21 endophytic fungi were isolated from Conyza blinii, with six strains demonstrating the ability to produce flavonoids; one strain, identified as Chaetomium cruentum (CBL9), produced total flavonoids at a concentration of 50.78 ± 2.4 mg/L. nih.govpeerj.com Other studies have identified flavonoid-producing endophytes such as Alternaria sp. and Cadophora sp. from plants like Gentiana straminea and Salvia miltiorrhiza. nih.govnih.gov
These fungi possess the necessary biosynthetic machinery, including key enzymes like PAL, CHS, and CHI, to synthesize flavonoid backbones. frontiersin.org The production of high-value flavonoids such as nobiletin, daidzein, and formononetin (B1673546) by the endophytic fungus CBL12 highlights the potential of these microorganisms as bio-factories for complex phytochemicals. nih.gov
Table 2: Examples of Flavonoid-Producing Endophytic Fungi
| Fungal Species/Strain | Host Plant | Produced Flavonoids/Compound Classes | Reference(s) |
| Penicillium sp. | Ginkgo biloba | Flavonoids | nih.gov |
| Mucor sp. | Ginkgo biloba | Flavonoids | nih.gov |
| Chaetomium cruentum (CBL9) | Conyza blinii H. Lév | Flavonoids | nih.govpeerj.com |
| Cadophora sp. (Gs-6) | Gentiana straminea | Isovitexin, Quercetin, Isoorientin | nih.gov |
| Alternaria alternata | Salvia miltiorrhiza | Flavonoids | nih.gov |
| Aspergillus sp. Gbtc 2 | Ginkgo biloba | Flavonoids (e.g., Quercetin, Kaempferol) | frontiersin.org |
Chemical Synthesis and Derivatization Strategies
While nature provides a vast array of flavonoids, chemical synthesis offers a route to produce these molecules and their analogs with precise structural modifications. These synthetic strategies are essential for creating novel derivatives with potentially enhanced properties.
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules like flavonoids. The process involves deconstructing the target molecule into simpler, commercially available starting materials. For a typical flavonoid backbone, the analysis might begin by disconnecting the heterocyclic C-ring.
A common synthetic approach involves constructing the C-ring via an intramolecular oxa-Michael addition of a phenolic chalcone intermediate. acs.org The chalcone itself is typically formed through a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) (which will form the A-ring) and a benzaldehyde (B42025) derivative (forming the B-ring). Further retrosynthetic disconnection of the A-ring reveals simpler phenolic precursors. For complex flavonoids, this strategy allows for the systematic introduction of various functional groups onto the aromatic rings before the core backbone is assembled. acs.org For example, in the synthesis of the flavonoid vicenin-2, this approach was used, featuring the use of 1,3,5-trifluorobenzene (B1201519) as a starting material to strategically install oxygen functionalities via nucleophilic aromatic substitution (SNAr) reactions. acs.org
Achieving regioselectivity—the control of reaction at a specific position on the molecule—is a key challenge in the chemical modification of flavonoids due to the multiple reactive hydroxyl groups on the aromatic rings. Various methods have been developed to address this.
Regioselective Iodination : Halogenation, particularly iodination, provides a chemical handle for further modifications, such as cross-coupling reactions. Using N-iodosuccinimide (NIS) under neutral conditions allows for the regioselective iodination of flavonoids. The position of iodination (e.g., C6 vs. C8 on the A-ring) can be controlled by the pattern of protecting groups on the neighboring hydroxyl functions. researchgate.net
Regioselective Acylation : Acylation can alter the lipophilicity and bioavailability of flavonoids. acs.org Enzymes are often employed for their high regioselectivity. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CaLB), can catalyze the acylation of specific hydroxyl groups on the flavonoid skeleton or on a glycosyl moiety. mdpi.comacademicjournals.org The choice of solvent and acyl donor can also influence the site of modification. academicjournals.org
Regioselective Hydroxylation : The introduction of additional hydroxyl groups can be achieved using transition-metal-catalyzed C-H bond oxidation. researchgate.net This method enables the regioselective synthesis of, for example, 5,6,7-trihydroxy or 5,7,8-trihydroxy flavones from naturally abundant 5,7-dihydroxy flavone precursors. researchgate.net
This compound is a prenylated flavonoid, meaning it has a prenyl group (a five-carbon isoprenoid unit) attached to its core structure. Prenylation is a crucial modification that often enhances the biological activity of flavonoids by increasing their lipophilicity, which can improve their interaction with cell membranes. researchgate.net
In nature, this modification is carried out by flavonoid prenyltransferases, which use dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. researchgate.net The chemical synthesis of prenylated flavonoids can be challenging. However, new methods are emerging, including expedient, single-step catalytic protocols to introduce terpene fragments (prenyl, geranyl, etc.) onto the aromatic rings of common flavonoids. rsc.org These catalytic approaches aim to upgrade widely available natural polyphenols into more potent, value-added derivatives, mimicking nature's strategy for enhancing bioactivity. rsc.org
Based on a comprehensive search of available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate the detailed article as outlined in the request. The vast majority of published research focuses on a related compound, “Gancaonin N,” detailing its anti-proliferative, anti-inflammatory, and antibacterial properties.
Due to the strict requirement to focus solely on this compound, and the lack of specific preclinical data for this particular compound in the search results, it is not possible to provide an accurate and informative article that adheres to the requested structure and content inclusions. Substituting information from Gancaonin N would be scientifically inaccurate and would not fulfill the specific subject of the request.
Therefore, the requested article on the preclinical biological activity and mechanistic investigations of this compound cannot be generated at this time.
Based on a thorough review of available scientific literature, there is insufficient detailed research on the specific molecular and cellular mechanisms of This compound to generate the requested article. The explicit topics outlined—Induction of Programmed Cell Death Pathways, Cell Cycle Regulatory Interference, and specific modulations of NF-κB and MAPK (ERK, p38) pathways—lack dedicated preclinical studies for this particular compound.
The majority of relevant research in this area focuses on a closely related compound, Gancaonin N . Studies on Gancaonin N have demonstrated its effects on the NF-κB and MAPK signaling pathways. For instance, research shows Gancaonin N can inhibit the phosphorylation of ERK and p38 and prevent the nuclear translocation of NF-κB p65 in certain cell models. nih.gov However, sources indicate that while structurally similar, this compound and Gancaonin N have distinct mechanisms of action, making it scientifically inaccurate to extrapolate the findings from one to the other. smolecule.com
Due to the strict requirement to focus solely on this compound and the lack of specific published data for this compound regarding apoptosis, cell cycle interference, and detailed pathway inhibition, it is not possible to provide a thorough and scientifically accurate article that adheres to the provided outline.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of gene silencing techniques (such as siRNA or CRISPR-Cas9) or omics-based approaches (including transcriptomics or proteomics) in the preclinical investigation of the chemical compound This compound .
The provided outline requires detailed research findings for the following sections:
Preclinical Biological Activity and Mechanistic Investigations
Molecular and Cellular Mechanisms of Action
Advanced Methodologies for Mechanistic Elucidation
Omics-Based Approaches (e.g., Transcriptomics, Proteomics)
As no studies detailing these specific mechanistic investigations for Gancaonin V could be located, it is not possible to generate the requested article with scientifically accurate and verifiable content that adheres to the strict outline provided.
Research is available for other related compounds, such as Gancaonin N, but per the instructions to focus solely on this compound, this information cannot be used. Therefore, the requested article cannot be generated at this time due to the absence of relevant research data.
Structure Activity Relationship Sar Studies and Analogue Development
Elucidating Structural Determinants of Biological Activity for Flavonoids
Key structural determinants for the activity of prenylated flavonoids include:
The Prenyl Group: The presence of one or more prenyl groups generally increases a flavonoid's lipophilicity. cir-safety.org This enhanced lipophilicity can improve the compound's ability to cross cell membranes, increasing its bioavailability and interaction with intracellular targets. nih.gov The position and configuration (e.g., linear vs. cyclized) of the prenyl group also play a significant role in modulating activity.
Hydroxylation Pattern: The number and location of hydroxyl (-OH) groups on the flavonoid's aromatic rings are paramount for activities such as antioxidant and cytotoxic effects. For instance, specific hydroxylation patterns on the B-ring can be essential for the cytotoxicity of some prenylated flavonoids. cir-safety.org
For example, studies on various gancaonins and related flavonoids have shown that these structural elements are crucial for their anti-inflammatory, antibacterial, and cytotoxic effects. researchgate.netsci-hub.se
Comparative Analysis with Related Prenylated Flavonoids
To understand the unique potential of any single compound, it is useful to compare it with its structural relatives. While data on Gancaonin V is sparse, a comparative analysis of other prenylated flavonoids from the Glycyrrhiza genus, such as Gancaonin G, N, and Q, highlights how subtle structural variations influence biological activity.
These compounds share a common flavonoid or isoflavonoid (B1168493) core but differ in their prenylation and hydroxylation patterns. Gancaonin Q, for example, is a diprenylated flavone (B191248), with prenyl groups on both the A and B rings, and has demonstrated significant cytotoxicity across numerous cancer cell lines. sci-hub.se Gancaonin N, a prenylated isoflavone (B191592), has been noted for its anti-inflammatory properties, specifically its ability to inhibit nitric oxide production and downregulate the NF-κB/MAPK signaling pathway in cellular models of inflammation. researchgate.net Gancaonin G is a prenylated isoflavanone (B1217009) with reported antibacterial activity. uni.lu
The differences in their biological profiles underscore the importance of the specific placement of prenyl groups and the oxidation state of the C-ring in determining the primary mode of action.
Table 1: Comparative Data of Selected Gancaonins
| Compound | Chemical Class | Key Structural Features | Reported Biological Activity |
| Gancaonin G | Isoflavanone | Prenylated at C-6 | Antibacterial (against Streptococcus mutans and MRSA strains) uni.lu |
| Gancaonin N | Isoflavone | Prenylated | Anti-inflammatory; antiproliferative researchgate.net |
| Gancaonin Q | Flavone | Diprenylated (C-6 and C-3') | Cytotoxic against multiple cancer cell lines sci-hub.se |
| This compound | Dihydrophenanthrene | Prenylated | Biological activity not well-documented in available literature. foodb.cacore.ac.uk |
Design and Synthesis of this compound Derivatives for SAR Exploration
The development of derivatives from a natural product lead is a cornerstone of medicinal chemistry, allowing for the systematic exploration of its SAR. While no specific synthesis of this compound derivatives has been reported in the reviewed literature, general strategies for modifying flavonoids are well-established and could be applied to related gancaonin structures to probe their SAR.
The primary goals for creating derivatives would be to:
Enhance potency and selectivity for a specific biological target.
Improve pharmacokinetic properties.
Reduce potential toxicity.
Key synthetic strategies would likely focus on modifying the prenyl and hydroxyl groups:
Modification of Prenyl Groups: The prenyl side chains are prime targets for chemical modification. Strategies could include:
Hydrogenation: Catalytic hydrogenation could reduce the double bond of the prenyl group, allowing researchers to assess the importance of this unsaturation for biological activity.
Oxidation/Cyclization: Introducing epoxide functionalities or inducing cyclization could create novel, more rigid analogues, which may exhibit altered binding affinities for target proteins.
Varying the Alkyl Chain: Synthesizing analogues with different lipophilic chains (e.g., geranyl or farnesyl groups) in place of the prenyl group could further elucidate the role of lipophilicity. nih.gov
Modification of Hydroxyl Groups: The phenolic hydroxyl groups are readily modified.
Alkylation/Acylation: Converting hydroxyl groups to methoxy (B1213986) ethers or ester groups would reveal their importance as hydrogen bond donors for target interaction.
Glycosylation: The attachment of sugar moieties can significantly alter the solubility and bioavailability of the flavonoid.
Catalytic Prenylation: Modern synthetic methods allow for the direct, regioselective introduction of prenyl groups onto flavonoid scaffolds that lack them. This approach could be used to create novel gancaonin analogues with different prenylation patterns, providing deeper insights into the SAR of this compound class.
These synthetic explorations, combined with robust biological testing, would be essential for mapping the SAR of the gancaonin flavonoids and developing them into potential therapeutic leads.
Analytical Method Development for Research Applications
Quantitative Analytical Methods for Gancaonin V
For the quantitative analysis of this compound, researchers primarily employ advanced liquid chromatography techniques coupled with mass spectrometry. These methods offer the high sensitivity and specificity required to detect and measure minor flavonoids in intricate mixtures like licorice extracts. nih.gov
High-Performance Liquid Chromatography combined with tandem mass spectrometry (HPLC-MS/MS) stands as a principal technique for the quantitative analysis of this compound and other flavonoids. akjournals.com This method integrates the powerful separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. lcms.cz In HPLC, the compound is passed through a column under high pressure, which separates it from other components in the mixture. researchgate.net
The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and detecting ability. akjournals.com This is often achieved by employing multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte are monitored. akjournals.com For instance, in the analysis of flavonoids from Glycyrrhiza uralensis, a source of this compound, HPLC-MS/MS methods have been developed for the simultaneous determination of multiple minor compounds. nih.govakjournals.com An electrospray ionization (ESI) source is commonly used to ionize the compounds before they enter the mass spectrometer. akjournals.com A study on Yinhua Pinggan Granule, which contains licorice, identified this compound by detecting its [M+H]⁺ ion at m/z 313.1425 and its [M-H]⁻ ion at m/z 311.1285 using a high-resolution mass spectrometer. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller particle sizes in the column stationary phase, resulting in improved resolution, speed, and sensitivity. scielo.br When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, it becomes a formidable tool for analyzing complex chemical compositions. researchgate.netnih.gov UPLC-Q-TOF-MS provides exact mass measurements, which allows for the determination of elemental compositions and the confident identification of compounds like this compound in complex herbal extracts. researchgate.netfrontiersin.org
This technique is particularly valuable for both qualitative and quantitative analysis. frontiersin.org The high resolution and mass accuracy of TOF-MS can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. researchgate.net In the context of herbal medicine analysis, UPLC-Q-TOF-MS has been successfully used to identify hundreds of chemical constituents in a single run, providing a comprehensive chemical profile of the extract. researchgate.netresearchgate.net The data acquired can reveal the presence of prototype compounds and their metabolites in biological samples, offering insights into their pharmacokinetic behavior. nih.gov
Method Validation Parameters in this compound Quantification
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. gmpinsiders.comslideshare.net It provides documented evidence that the method yields reliable and consistent results. researchgate.netgmpinsiders.com Key validation parameters, as stipulated by guidelines like those from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and the limits of detection and quantitation. slideshare.neteuropa.eu
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eublogspot.com It is typically expressed as the variance, standard deviation, or, most commonly, the relative standard deviation (RSD). blogspot.com Precision is assessed at three levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision). blogspot.com
Accuracy is the closeness of the test results obtained by the method to the true value. europa.eublogspot.com It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a sample matrix and calculating the percentage of the analyte recovered. labmanager.comchemrj.org For a method to be considered accurate, the recovery should fall within an acceptable range, often 98-102%. labmanager.com
For the quantitative analysis of flavonoids and other compounds in natural products, validated methods demonstrate high precision and accuracy. For example, a validated LC-MS/MS method for six compounds in licorice showed average recoveries ranging from 98.30% to 100.13% with RSDs less than or equal to 1.95%. akjournals.com Similarly, a UPLC method for flavonoids reported RSDs for repeatability and reproducibility between 2.30–2.80% and 2.30–2.98%, respectively. scielo.br
Table 1: Example Method Validation Data for Precision and Accuracy in Flavonoid Analysis
| Analytical Method | Analyte Type | Precision (%RSD) | Accuracy (% Recovery) | Source |
|---|---|---|---|---|
| LC-MS/MS | 6 Compounds in Licorice | ≤1.95% | 98.30% - 100.13% | akjournals.com |
| UPLC | 6 Flavonoids in Licorice | 2.30% - 2.98% | Not Specified | scielo.br |
| HPLC-DAD | 5 Flavonoids in Salix bordensis | ≤2.34% | 95.5% - 103.0% | scirp.org |
| UPLC-MS/MS & GC-MS/MS | 8 Compounds in Gongjindan | <1.50% | 93.70% - 108.17% | mdpi.com |
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters that define the sensitivity of an analytical method. loesungsfabrik.de The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. loesungsfabrik.denih.gov The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.denih.gov
These limits are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for the LOD and 10:1 for the LOQ. loesungsfabrik.de Another approach involves using the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.de For quantitative impurity tests, determining the LOQ is essential. loesungsfabrik.de The LOQ may be equivalent to the LOD but can also be at a significantly higher concentration. nih.gov
Table 2: Examples of LOD and LOQ Values in the Analysis of Natural Compounds
| Analytical Method | Compound(s) | LOD | LOQ | Source |
|---|---|---|---|---|
| LC-MS/MS | 6 Compounds in Licorice | 2.1 - 3.6 pg | Not Specified | akjournals.com |
| UPLC | 6 Flavonoids in Licorice | 0.12 - 0.49 µg/mL | 0.46 - 1.61 µg/mL | scielo.br |
| UPLC with QDa | Sisomicin | 0.03 µg/mL | 0.1 µg/mL | lcms.cz |
| GC-MS/MS | Muscone | 0.13 µg/mL | 0.38 µg/mL | mdpi.com |
Challenges and Strategies in Analytical Reproducibility
Ensuring the reproducibility of analytical methods is a significant challenge in scientific research. annlabmed.orgnih.gov Reproducibility refers to the ability of an experiment to be duplicated by different researchers, in different locations, and often using different equipment. annlabmed.org Several factors can impede reproducibility, including variations in instrumentation, sample handling and stability, and decisions made by the operator during data analysis. yale.edu
To address these challenges, a key strategy is the thorough validation of analytical methods, ensuring they are robust against deliberate small variations in method parameters. europa.eu The establishment of clear system suitability parameters is also crucial to confirm that the analytical system is performing correctly before running samples. europa.eu Promoting transparency through detailed documentation and sharing of data, code, and workflows can also significantly improve the ability of others to reproduce the research. mit.edu Ultimately, a deep understanding of the analytical techniques being used is paramount for identifying and mitigating sources of non-reproducibility. yale.edu
In Vivo Preclinical Evaluation
Pharmacokinetic and Bioavailability Studies in Animal Models
Specific pharmacokinetic and bioavailability data for Gancaonin V in animal models are not extensively detailed in the currently available scientific literature. However, the standard approach for compounds of this nature, such as flavonoids and other natural products, involves a series of well-established protocols.
For preliminary pharmacokinetic (PK) studies, rodent models, including rats and mice, are typically the starting point. These studies generally involve administering the compound through various routes, such as oral gavage or intravenous injection, followed by the collection of plasma samples at timed intervals. The concentration of the parent compound and its potential metabolites in the plasma is then quantified using sensitive analytical techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This allows for the determination of key PK parameters.
Further investigation may utilize cannulated models, which permit continuous sampling to better define the absorption half-life and tissue distribution of the compound. While rodent models are suitable for initial screening, larger animal models like dogs are often preferred for studies intended to translate more directly to human clinical trials, as they can provide more predictive data on safety profiles and pharmacokinetic/pharmacodynamic (PK/PD) parameters. biorxiv.org
The ultimate goal of these studies is to develop a model that can predict the compound's concentration in target organs and inform appropriate dosing schedules. biorxiv.org The bioavailability of a compound, which describes the fraction of an administered dose that reaches systemic circulation, is a crucial parameter. For instance, studies on other compounds have shown that bioavailability can be influenced by the route of administration and can vary significantly between different animal species. biorxiv.orgmdpi.com
Table 7.1: Key Pharmacokinetic Parameters Evaluated in Animal Models
| Parameter | Description | Typical Animal Model |
|---|---|---|
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Rat, Mouse |
| Tmax | The time at which the Cmax is observed. | Rat, Mouse |
| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by one-half. | Rat, Mouse, Dog |
| AUC (Area Under the Curve) | The total exposure to a drug over time. | Rat, Mouse, Dog |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Rat, Mouse, Dog |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Rat, Mouse, Dog |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Rat, Mouse, Dog |
This table represents typical parameters measured in pharmacokinetic studies; specific values for this compound are not available in the reviewed literature.
Efficacy Studies in Disease-Specific Animal Models
While in vivo efficacy studies for this compound in models of inflammatory conditions are not prominent in the literature, research on analogous compounds, such as Gancaonin N, provides a framework for how such investigations could be approached. Gancaonin N, another prenylated isoflavone (B191592) from Glycyrrhiza uralensis, has demonstrated anti-inflammatory properties in in vitro models of acute pneumonia. nih.govnih.govmdpi.com In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells and A549 lung cells, Gancaonin N was shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.govmdpi.com
The mechanisms identified in vitro, namely the downregulation of the NF-κB and MAPK signaling pathways, provide a strong rationale for testing this compound in established murine models of inflammatory diseases. nih.govnih.gov These models can be either induced, through the administration of chemical agents or antigens, or can arise spontaneously due to genetic alterations. pblassaysci.com For example, to evaluate efficacy against lung inflammation, an LPS-induced acute lung injury model in mice would be a relevant choice.
Table 7.2.1: Common Animal Models for Inflammatory Diseases
| Disease | Common Animal Model | Typical Induction Method | Key Outcome Measures |
|---|---|---|---|
| Acute Lung Injury | Mouse, Rat | Intratracheal or intranasal LPS administration | Lung histology, bronchoalveolar lavage fluid (BALF) cell counts, cytokine levels (TNF-α, IL-6) |
| Rheumatoid Arthritis | Mouse, Rat | Collagen-induced arthritis (CIA), Adjuvant-induced arthritis (AIA) | Paw swelling, arthritis score, histological joint evaluation, inflammatory markers |
| Inflammatory Bowel Disease | Mouse | Dextran sulfate (B86663) sodium (DSS) in drinking water, TNBS-induced colitis | Body weight loss, disease activity index (DAI), colon length, histological scoring |
| Psoriasis | Mouse | Imiquimod (IMQ) topical application | Skin thickness, erythema, scaling (Psoriasis Area and Severity Index - PASI), cytokine expression (IL-17, IL-23) |
This table lists established models relevant for testing anti-inflammatory compounds; specific studies involving this compound are pending.
There is a notable lack of in vivo data regarding the efficacy of this compound in animal models of neoplastic diseases. However, preliminary in vitro research on the related compound Gancaonin N has shown antiproliferative activity against human tumor cell lines, suggesting a potential avenue for future in vivo investigation. mdpi.com
The preclinical evaluation of anticancer agents typically utilizes several types of animal models. plos.org Subcutaneous xenograft models, where human cancer cell lines are implanted under the skin of immunodeficient mice, are common due to the ease of tumor implantation and measurement. nih.gov However, these models may not fully replicate the tumor microenvironment or metastatic processes. plos.org
Orthotopic xenograft models, where tumor cells or patient-derived tissue is implanted into the corresponding organ (e.g., pancreas), are more complex but offer higher biological relevance, more closely mimicking human disease progression and metastasis. nih.gov Furthermore, genetically engineered mouse models (GEMMs), which develop tumors due to specific genetic mutations, are invaluable for studying tumor development in the context of an intact immune system and for predicting therapeutic efficacy. nih.gov The choice of model is critical and depends on the specific research question being addressed. plos.org
Methodological Considerations for In Vivo Research
The translation of findings from preclinical animal models to human clinical trials is a significant challenge in drug development. wellbeingintlstudiesrepository.org The success of this translation hinges on rigorous methodological design and transparent reporting.
A primary consideration is the selection of an appropriate animal model. While rodents are fundamental for initial in vivo studies, their physiological and metabolic differences from humans can limit the predictive value of the results. mmv.org The use of humanized mouse models, where mouse genes are replaced with their human counterparts, can offer a more precise context for testing therapeutics. biocytogen.com
The reproducibility of in vivo studies is a major concern. It is essential to fully report experimental details, including animal characteristics (strain, sex, age) and specific experimental procedures, yet this is often inadequately done. plos.org Furthermore, the laboratory environment itself can introduce variability, as factors like stress can influence experimental outcomes. wellbeingintlstudiesrepository.org
Bias is an inherent risk in observational and preclinical studies. Methodological strategies to mitigate bias, such as randomization, blinding, and the use of appropriate statistical models like multivariable regression or propensity score-based models, are crucial for generating reliable evidence. nih.gov
Finally, it is acknowledged that even well-designed animal studies can fail to predict human responses. wellbeingintlstudiesrepository.org The inherent biological differences between species (e.g., in pharmacokinetics and immune responses) represent a fundamental hurdle. nih.govjournalaim.com Therefore, while animal models are an indispensable tool, the interpretation of their results must be approached with caution, recognizing their limitations and focusing on robust, reproducible, and methodologically sound study designs. wellbeingintlstudiesrepository.orgnih.gov
Computational and Theoretical Research Applications
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is instrumental in understanding the interaction between a ligand, such as Gancaonin V, and a protein receptor at the molecular level. jscimedcentral.comfrontiersin.org The process involves predicting the binding mode and affinity, which helps in elucidating the physicochemical features driving the binding process. frontiersin.org
In the context of this compound, molecular docking studies are employed to identify its potential protein targets and to understand the molecular basis of its biological activities. For instance, computational docking can be used to screen this compound against a panel of proteins implicated in a specific disease, such as asthma, to identify potential therapeutic targets. nih.gov The binding affinity, often expressed as a docking score, indicates the strength of the interaction. A lower binding affinity score (a more negative value) generally suggests a more stable and favorable interaction. nih.gov
The analysis of ligand-receptor interactions provides detailed insights into the specific amino acid residues of the receptor that are involved in the binding of this compound. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective derivatives.
Table 1: Key Concepts in Molecular Docking
| Term | Description |
| Ligand | A small molecule, such as this compound, that binds to a larger macromolecule. |
| Receptor | A protein or other macromolecule that binds to a ligand to initiate a biological response. |
| Docking Score | A numerical value that estimates the binding affinity between a ligand and a receptor. |
| Binding Mode | The specific orientation and conformation of a ligand within the binding site of a receptor. |
Network Pharmacology for Pathway and Target Identification
Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective. scispace.comfrontiersin.org This methodology is particularly useful for understanding the multi-target and multi-pathway effects of natural compounds like this compound. frontiersin.org By constructing and analyzing various biological networks, such as drug-target and protein-protein interaction (PPI) networks, researchers can identify the key targets and signaling pathways modulated by a compound. acs.orgnih.gov
The process typically begins with the identification of potential targets of this compound using databases and computational prediction tools. researchgate.net These targets are then mapped onto disease-related gene sets to find common targets. scispace.com A PPI network is then constructed to visualize the interactions among these common targets. acs.org Topological analysis of this network helps in identifying central "hub" proteins that play a critical role in the compound's mechanism of action. acs.org
Furthermore, pathway enrichment analysis, often using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), is performed on the identified targets to elucidate the biological pathways that are significantly affected by this compound. researchgate.netaging-us.com This can reveal how the compound exerts its therapeutic effects through the regulation of complex signaling cascades. For example, network pharmacology could reveal that this compound targets proteins involved in inflammatory and metabolic signaling pathways relevant to a particular disease. semanticscholar.org
Table 2: Network Pharmacology Workflow for this compound
| Step | Description |
| Target Prediction | Identification of potential protein targets of this compound using various databases and in silico tools. |
| Network Construction | Building protein-protein interaction (PPI) and compound-target networks to visualize relationships. |
| Topological Analysis | Identifying key nodes (hub genes) within the networks based on their connectivity. |
| Pathway Enrichment | Determining the biological pathways and functions significantly associated with the identified targets. |
Chemometric Approaches in Pharmacological Data Analysis
Chemometrics involves the application of mathematical and statistical methods to chemical and pharmacological data to extract meaningful information. ijpsjournal.comnih.gov This field is crucial for analyzing the large and complex datasets generated in modern pharmacological research. spectroscopyonline.com In the study of natural products like this compound, chemometric techniques can be applied to various types of data, including spectroscopic and chromatographic data, to ensure quality control and to correlate chemical profiles with biological activities. nih.govscispace.com
Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used in chemometrics. ijpsjournal.comspectroscopyonline.com PCA can be used to reduce the dimensionality of complex data and identify patterns or groupings, while PLS is a regression method for analyzing multivariate data and describing relationships between different sets of variables. ijpsjournal.comresearchgate.net
In the context of this compound, chemometric approaches can be utilized to:
Analyze data from techniques like High-Performance Liquid Chromatography (HPLC) for the quantification of this compound in complex mixtures. scispace.com
Correlate the spectroscopic fingerprint of a plant extract containing this compound with its observed pharmacological activity.
Build predictive models (Quantitative Structure-Activity Relationship or QSAR models) to understand how the chemical structure of this compound and its analogues relates to their biological effects.
The application of chemometrics provides a robust framework for the analysis and interpretation of pharmacological data, contributing to a deeper understanding of the therapeutic potential of this compound.
Table 3: Common Chemometric Methods in Pharmaceutical Analysis
| Method | Description | Application Example for this compound |
| Principal Component Analysis (PCA) | A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. | Analyzing spectroscopic data to differentiate between plant extracts with varying concentrations of this compound. |
| Partial Least Squares (PLS) Regression | A statistical method that finds a linear regression model by projecting the predicted variables and the observable variables to a new space. | Correlating the concentration of this compound in a series of extracts with their measured anti-inflammatory activity. |
Q & A
Q. How can Gancaonin V be isolated and purified from natural sources, and what analytical techniques validate its structural integrity?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Structural validation requires NMR (¹H, ¹³C) for functional group identification, mass spectrometry (HRMS) for molecular weight confirmation, and comparison with literature spectral data. Ensure purity via HPLC with ≥95% peak area .
Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activities?
Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., aspirin for COX-2) and triplicate measurements to account for variability. Statistical significance (p < 0.05) should be confirmed via t-tests or ANOVA .
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy?
Methodological Answer: Apply the PICOT framework:
- P opulation: Cell lines or enzyme targets relevant to the hypothesized activity.
- I ntervention: this compound at logarithmic concentrations (e.g., 1–100 μM).
- C omparison: Positive/negative controls.
- O utcome: IC₅₀ or EC₅₀ values.
- T ime: Exposure duration based on kinetic studies. Use nonlinear regression models to calculate potency metrics .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Methodological Answer:
- Perform target deconvolution using siRNA knockdown or CRISPR-Cas9 to identify interacting proteins.
- Validate via co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR).
- Address discrepancies by replicating experiments under standardized conditions (pH, temperature, solvent controls) and applying meta-analysis to published datasets .
Q. What strategies optimize this compound’s bioavailability in in vivo studies?
Methodological Answer:
- Formulation : Use nanoemulsions or liposomes to enhance solubility.
- Pharmacokinetic profiling : Measure plasma concentration-time curves post-administration (IV vs. oral).
- Metabolite identification : LC-MS/MS to track parent compound and metabolites.
- Statistical tools: Non-compartmental analysis (NCA) for AUC and half-life calculations .
Q. How do researchers address variability in this compound’s bioactivity across different cell lines?
Methodological Answer:
- Transcriptomic profiling : RNA-seq to identify differential gene expression in responsive vs. non-responsive lines.
- Pathway enrichment analysis : Tools like DAVID or KEGG to map affected pathways.
- Multivariate regression : Correlate bioactivity with genetic markers (e.g., receptor expression levels) .
Data Analysis and Reproducibility
Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects?
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error bars : Report SEM or SD from ≥3 independent experiments.
- Outlier detection : Apply Grubbs’ test or ROUT method.
- Reproducibility : Follow ARRIVE guidelines for in vivo studies and share raw data in repositories like Figshare .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Detailed protocols : Specify reaction conditions (solvent, temperature, catalyst).
- Characterization : Provide NMR shifts (δ ppm) and HRMS m/z values.
- Negative controls : Include steps to rule out contamination.
- Collaborative trials : Cross-validate results with independent labs .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
